molecular formula C20H36F9NO3S B012239 Tetrabutylammonium nonafluorobutanesulfonate CAS No. 108427-52-7

Tetrabutylammonium nonafluorobutanesulfonate

Cat. No.: B012239
CAS No.: 108427-52-7
M. Wt: 541.6 g/mol
InChI Key: VECGWISURDHBJL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium nonafluorobutanesulfonate can be synthesized by reacting tetrabutylammonium hydroxide with nonafluorobutanesulfonic acid. The reaction typically occurs in an aqueous medium, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for scaling up and ensuring product purity.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium nonafluorobutanesulfonate primarily undergoes substitution reactions due to the presence of the nonafluorobutanesulfonate group. It can also participate in ionic exchange reactions, given its ionic nature .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, which facilitate the substitution and ionic exchange reactions. Typical conditions involve aqueous or organic solvents, depending on the desired reaction pathway .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may yield nonafluorobutanesulfonic acid derivatives, while reactions with bases may produce various ionic salts .

Mechanism of Action

The mechanism by which tetrabutylammonium nonafluorobutanesulfonate exerts its effects is primarily through ionic interactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions and processes that depend on ionic exchange and substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium nonafluorobutanesulfonate is unique due to its specific fluorinated structure, which imparts distinct physico-chemical properties. Its solid-fluid transition and nanoscale structuring are particularly noteworthy, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C4HF9O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-16H2,1-4H3;(H,14,15,16)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECGWISURDHBJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36F9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584994
Record name Tetrabutylammonium perfluoro-1-butanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108427-52-7
Record name Tetrabutylammonium perfluoro-1-butanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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